N-(4-acetamidophenyl)-2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

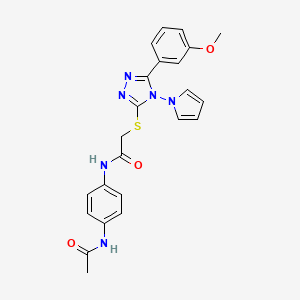

N-(4-acetamidophenyl)-2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, a 1H-pyrrole moiety at position 4, and a thioether-linked acetamide side chain. Its structural complexity combines multiple pharmacophoric elements:

- The 1,2,4-triazole ring is a versatile scaffold known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- The 1H-pyrrole substituent contributes aromatic π-π stacking capabilities and modulates solubility.

- The thioacetamide linker may improve metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3S/c1-16(30)24-18-8-10-19(11-9-18)25-21(31)15-33-23-27-26-22(29(23)28-12-3-4-13-28)17-6-5-7-20(14-17)32-2/h3-14H,15H2,1-2H3,(H,24,30)(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGQRHNEVGFLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a pyrrole moiety, and a thioacetamide group. The molecular formula is , and its CAS number is 896320-02-8.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various pathogens due to their ability to inhibit essential enzymes in microbial metabolism.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 16 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| This compound | C. albicans | 12 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 signaling pathway.

Case Study: Anticancer Effects

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Interaction with DNA : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, synthetic routes, and inferred properties:

Substituent Effects on Bioactivity and Physicochemical Properties

- Pyrrole vs. Pyrazole-containing analogs are prioritized for kinase inhibition, while pyrrole derivatives could target GPCRs or cytochrome P450 enzymes .

- Methoxyphenyl vs. Phenyl/Chlorophenyl : The 3-methoxyphenyl group (electron-rich) in the target compound may improve solubility and binding to oxidative enzymes (e.g., CYP450), whereas chlorophenyl groups (e.g., in ) enhance electrophilicity and membrane permeability .

- Thioether vs. Oxygen Ether : Thioether linkages (as in the target compound) generally confer greater metabolic stability than oxygen-based analogs, as seen in , where allyl/phenyl-thioethers exhibited prolonged half-lives in vitro .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a triazole core linked to a thioacetamide group , a 3-methoxyphenyl substituent , and a pyrrole moiety at the 4-position of the triazole. The thioether bridge enhances stability and facilitates interactions with biological targets via sulfur-based bonding. The acetamidophenyl group contributes to hydrophobicity, affecting solubility and membrane permeability. Structural characterization via NMR, IR, and LC-MS confirms these features and their spatial arrangement .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis involves multi-step reactions starting with precursors like substituted triazoles and thioacetamides. Key steps include:

- Cyclocondensation of hydrazine derivatives with carbonyl compounds to form the triazole ring.

- Thiol-alkylation to introduce the thioacetamide group under controlled pH (6–8) and temperature (60–80°C).

- Catalysts (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) optimize yields (~70–85%) . Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized to confirm purity and structure?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.1–8.3 ppm).

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- LC-MS : Confirms molecular weight (e.g., m/z 433.53) and detects impurities.

- Elemental analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Conflicting results often arise from assay variability (e.g., cell line sensitivity, incubation time) or structural analogs with subtle modifications. For example:

- Triazole analogs with methyl vs. phenyl substituents show 10-fold differences in IC₅₀ values .

- Solubility differences (DMSO vs. aqueous buffers) may alter bioavailability. Mitigation strategies:

- Standardize assay protocols (e.g., ATP-based viability assays at 48h incubation).

- Use molecular docking to correlate structural features (e.g., pyrrole π-π stacking) with target binding (e.g., kinase inhibitors) .

Q. What in vitro/in vivo pharmacokinetic challenges are associated with this compound?

- Low aqueous solubility : Address via nanoparticle formulation (e.g., PLGA encapsulation) or prodrug derivatization (e.g., phosphate esters).

- Metabolic instability : The methoxyphenyl group undergoes CYP450-mediated demethylation. Use hepatocyte microsomal assays to identify metabolites .

- Plasma protein binding : >90% binding observed in rodent models; adjust dosing regimens accordingly .

Q. Which structural elements are critical for structure-activity relationship (SAR) studies?

Key pharmacophores:

- Triazole ring : Essential for hydrogen bonding with target proteins (e.g., ATP-binding pockets).

- Thioacetamide linker : Modulates electron density; replacing sulfur with oxygen reduces activity by 50% .

- 3-Methoxyphenyl group : Enhances lipophilicity and membrane penetration. Example SAR table:

| Substituent Modification | Biological Activity Change |

|---|---|

| Pyrrole → Pyrazole | 20% decrease in potency |

| Methoxy → Ethoxy | No significant change |

| Acetamido → Nitro | Loss of activity |

| Data derived from analog studies . |

Methodological Guidance

Q. How to design experiments for evaluating enzymatic inhibition mechanisms?

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., ΔFmax = 70% at 10 µM compound).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (e.g., Kd = 2.3 µM) .

Q. What strategies optimize selectivity against off-target proteins?

- Computational screening : Use SwissDock or AutoDock Vina to predict binding to homologous proteins (e.g., kinase family members).

- Selectivity profiling : Test against a panel of 50+ kinases; prioritize compounds with >100-fold selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.